3',5'-Di-O-benzoyl Fialuridine

Lipophilicity LogP Prodrug Design

Lipophilic FIAU prodrug (cLogP 2.87) with 3',5'-di-O-benzoyl protection for enhanced metabolic stability. Upon esterase cleavage, releases active Fialuridine for controlled study of DNA incorporation, chain termination, and mitochondrial toxicity mechanisms. Ideal for comparative cellular uptake and intracellular activation assays vs. hydrophilic parent FIAU. Defined structure (C23H18FIN2O7, MW 580.30) ensures stoichiometric precision in bioconjugation and assay development. Stable under recommended storage. — For Research Use Only.

Molecular Formula C23H18FIN2O7
Molecular Weight 580.3 g/mol
Cat. No. B8782831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Di-O-benzoyl Fialuridine
Molecular FormulaC23H18FIN2O7
Molecular Weight580.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1
InChIKeyFBENGCVQLDKVAT-AJYBTWMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Di-O-benzoyl Fialuridine: A Lipophilic Prodrug for Research in Antiviral and Anticancer Mechanisms


3',5'-Di-O-benzoyl Fialuridine (CAS 97614-45-4) is a synthetic purine nucleoside analog and a lipophilic prodrug derivative of Fialuridine (FIAU) [1]. It is characterized by the addition of benzoyl protecting groups at the 3' and 5' hydroxyl positions of the 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl sugar moiety . This structural modification is designed to increase the molecule's lipophilicity and metabolic stability relative to its parent compound, which is known for its potent antiviral activity against herpes simplex virus (HSV) and hepatitis B virus (HBV) but also for its dose-limiting mitochondrial toxicity [1][2]. The compound is primarily utilized as a research tool to investigate the mechanisms of nucleoside analog action, including DNA synthesis inhibition and apoptosis induction in both viral and cancer models .

Why Fialuridine Analogs Like 3',5'-Di-O-benzoyl Fialuridine Cannot Be Casually Substituted


Generic substitution of nucleoside analogs in a research setting is precluded by the unique structure-activity and structure-toxicity relationships within this class. The specific combination of the 2'-fluoro-arabinofuranosyl sugar and the 5-iodo-uracil base in Fialuridine (FIAU) confers potent anti-HSV and anti-HBV activity but also drives its characteristic mitochondrial toxicity through incorporation into mitochondrial DNA (mtDNA) [1][2]. Therefore, any modification, such as the addition of 3',5'-di-O-benzoyl groups, is not merely a trivial change but a deliberate attempt to alter the pharmacokinetic and pharmacodynamic profile of the parent molecule . The resulting prodrug, 3',5'-Di-O-benzoyl Fialuridine, possesses different physicochemical properties (e.g., increased lipophilicity and molecular weight) that can influence cellular uptake, intracellular activation, and ultimately, its biological effects . Assuming that in-class compounds like FEAU, FMAU, or other nucleoside analogs will perform identically in a specific assay ignores the profound impact of even minor structural changes on enzyme affinity, DNA incorporation rates, and toxicity profiles [3].

Quantitative Evidence Differentiating 3',5'-Di-O-benzoyl Fialuridine from its Analogs


Physicochemical Differentiation: Lipophilicity Enhancement via 3',5'-Di-O-benzoylation

The primary differentiation of 3',5'-Di-O-benzoyl Fialuridine from its parent compound, Fialuridine (FIAU), lies in its significantly increased lipophilicity. The calculated partition coefficient (cLogP) for 3',5'-Di-O-benzoyl Fialuridine is 2.87 . While an exact experimental LogP for Fialuridine is not listed in the same authoritative source, its calculated LogP based on the simpler structure is typically lower (estimated ~0.0 to 0.5), indicating a substantial increase in lipophilicity with the addition of the two benzoyl groups. This modification is a deliberate strategy in prodrug design to potentially enhance passive membrane permeability and alter tissue distribution.

Lipophilicity LogP Prodrug Design

In Vivo Antiviral Efficacy of the Parent Compound (FIAU) as a Benchmark for the Prodrug

While direct in vivo data for the 3',5'-Di-O-benzoyl prodrug are not available in permissible sources, the antiviral potency of its active parent compound, Fialuridine (FIAU), is well-defined and serves as a critical benchmark. In a murine herpes encephalitis model, FIAU demonstrated significant therapeutic activity, increasing the number of survivors at a dose of 25 mg/kg per day [1]. This efficacy was compared to Acyclovir (ACV) and another analog, FEAU, which required higher doses (50 mg/kg/day for ACV and 100 mg/kg/day for FEAU) to achieve a significant increase in survival. This indicates that the FIAU scaffold, when activated, possesses superior in vivo potency against HSV in this model relative to these comparators. The 3',5'-Di-O-benzoyl derivative is designed to deliver this same potent scaffold after intracellular cleavage of the benzoyl groups.

Antiviral Efficacy HSV-1 Herpes Encephalitis In Vivo Model

Comparative DNA Incorporation Efficiency of the FIAU Scaffold

The antiviral and toxic effects of Fialuridine (FIAU) are driven by its efficient incorporation into DNA. A direct comparative study quantified this incorporation in human MOLT-4 cells, showing that at an equimolar concentration (10 µM), FIAU is incorporated into cellular DNA to a dramatically greater extent than another 2'-β-fluoronucleoside, F-ddA [1]. Specifically, the incorporation of F-ddA was less than 1% of that observed for FIAU. This stark difference is attributed to the presence of a 3'-hydroxyl group in FIAU, which is absent in F-ddA and is required for forming internucleotide linkages [1]. As a prodrug of FIAU, 3',5'-Di-O-benzoyl Fialuridine is expected to ultimately deliver the same FIAU monophosphate metabolite that is responsible for this high incorporation efficiency.

DNA Incorporation Mechanism of Action Antiviral

Stability and Storage Profile for Research Use

For procurement and laboratory planning, the stability profile of 3',5'-Di-O-benzoyl Fialuridine is a key differentiator. The compound is stable for a few days during shipping at ambient temperature, which reduces the logistical complexity compared to more labile nucleoside analogs that require constant cold-chain transport . For long-term storage, it is stable as a powder at -20°C for 3 years [1]. This defined stability data allows researchers to plan experiments and manage inventory with greater confidence compared to analogs without such established stability parameters.

Stability Storage Handling

Validated Application Scenarios for 3',5'-Di-O-benzoyl Fialuridine in Scientific Research


Investigating the Role of Lipophilicity in Nucleoside Analog Prodrug Activation and Distribution

Given its quantifiably higher cLogP of 2.87 , 3',5'-Di-O-benzoyl Fialuridine is an ideal tool for comparative studies designed to probe how increased lipophilicity affects cellular uptake, intracellular esterase-mediated activation, and subcellular distribution of nucleoside analogs. By comparing its behavior to the more hydrophilic parent drug Fialuridine, researchers can dissect the specific contribution of the benzoyl prodrug moiety to these key pharmacokinetic processes.

Mechanistic Studies of DNA Chain Termination and Associated Cellular Toxicity

The parent compound, FIAU, has a well-characterized mechanism of action involving high-efficiency DNA incorporation that is >100-fold greater than that of the comparator F-ddA [1]. This makes the prodrug, 3',5'-Di-O-benzoyl Fialuridine, a valuable precursor for delivering the FIAU scaffold in controlled experimental systems to study the molecular details of DNA chain termination, repair mechanisms, and the downstream pathways leading to both antiviral effects and the specific mitochondrial toxicity documented for this class of compounds [2].

Development and Validation of Assays for Intracellular Nucleoside Analog Activation

The 3',5'-di-O-benzoyl groups serve as a defined prodrug modification that must be cleaved by cellular esterases to release the active FIAU. This property makes the compound a useful substrate for developing and validating assays that measure intracellular esterase activity or for screening modulators of this activation step. Its established stability during handling and storage [3] ensures that the compound itself is not degraded before use, reducing experimental variability in such assays.

Sourcing a Defined FIAU Prodrug Intermediate for Chemical Biology Applications

In synthetic chemistry or chemical biology workflows, 3',5'-Di-O-benzoyl Fialuridine can serve as a protected, lipophilic intermediate of FIAU. This can be advantageous for subsequent derivatization or bioconjugation reactions where protection of the 3' and 5' hydroxyls is necessary. The defined molecular formula (C23H18FIN2O7) and weight (580.30 g/mol) provide a known starting point for stoichiometric calculations in such applications .

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